molecular formula C20H20ClNO3 B6610320 benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate CAS No. 2763755-80-0

benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

Cat. No. B6610320
CAS RN: 2763755-80-0
M. Wt: 357.8 g/mol
InChI Key: WRVOCCQGAPXBKI-UHFFFAOYSA-N
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Description

Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is a type of carbamate ester, which is a derivative of the carbamic acid. It is a colorless, crystalline solid that is soluble in most organic solvents. It is primarily used as a reagent for the synthesis of other compounds. It is also used in some scientific research applications, as it has a wide range of biochemical and physiological effects. 1.1]hexan-4-yl]carbamate.

Scientific Research Applications

Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has a wide range of scientific applications, including use in the study of enzyme inhibition, protein-protein interactions, and drug-receptor interactions. It has also been used in the study of the pharmacological effects of certain compounds, as well as in the study of the structure-activity relationships of drugs.

Mechanism of Action

Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate acts as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and blocking the binding of the substrate. It is also known to bind to certain proteins and receptors, and to act as an agonist or antagonist of certain biochemical pathways.
Biochemical and Physiological Effects
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as certain enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of certain hormones, such as glucagon and insulin. In addition, it has been shown to have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively stable and easy to handle. It is also relatively non-toxic, and it has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility in water, and it has a relatively short shelf life. In addition, it can be difficult to obtain in large quantities.

Future Directions

The use of benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate in scientific research is still relatively new, and there are many potential future directions for research. These include further studies into the mechanism of action and biochemical and physiological effects of this compound, as well as studies into its use as a drug development tool. In addition, future studies could investigate the use of this compound in the study of enzyme inhibition, protein-protein interactions, and drug-receptor interactions. Finally, further research could investigate the use of this compound in the study of the pharmacological effects of certain compounds, as well as the structure-activity relationships of drugs.

Synthesis Methods

Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is synthesized from benzyl bromide, 4-chlorobenzaldehyde, and potassium carbonate, in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, in which the bromide ion is replaced by the carbonate ion. The product is then isolated and purified by recrystallization.

properties

IUPAC Name

benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-19-12-20(13-19,17(25-19)15-7-9-16(21)10-8-15)22-18(23)24-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVOCCQGAPXBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C(O2)C3=CC=C(C=C3)Cl)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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